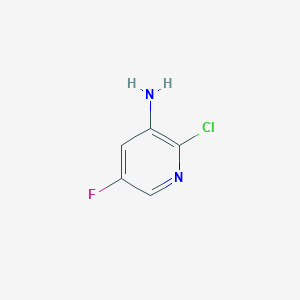

2-Chloro-5-fluoropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCZFRUXABFTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660559 | |

| Record name | 2-Chloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-37-8 | |

| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884495378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3T5GB4Z5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-3-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoropyridin-3-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthesis protocols, and critical applications, grounding the discussion in established scientific principles to provide actionable insights for laboratory and development settings.

Core Molecular Identity and Physicochemical Properties

This compound is a trifunctionalized pyridine derivative. The strategic placement of an amine group, a chlorine atom, and a fluorine atom on the pyridine scaffold imparts a unique reactivity profile, making it a highly valuable intermediate in synthetic chemistry.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 884495-37-8[1]

-

Molecular Formula: C₅H₄ClFN₂[1]

-

Molecular Weight: 146.55 g/mol [1]

-

Synonyms: 3-Amino-2-chloro-5-fluoropyridine, 2-CHLORO-5-FLUORO-3-PYRIDINAMINE[1]

Chemical Structure

The structure consists of a pyridine ring substituted at the C2, C3, and C5 positions. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating amino group, creates distinct regions of electrophilicity and nucleophilicity.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and, where available, experimental properties. This data is essential for planning reactions, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 146.55 g/mol | PubChem[1] |

| Appearance | White to light yellow crystalline powder | Generic Supplier Data |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] |

| Hydrogen Bond Acceptors | 2 (from ring N and -F) | PubChem[1] |

| pKa (Predicted) | 1.72 ± 0.49 (most basic) | ChemAxon |

| Boiling Point (Predicted) | 195.9 ± 35.0 °C | ChemAxon |

| Melting Point | 91-95 °C | Supplier Data[2] |

Predicted Spectroscopic Characteristics

-

¹H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic region for the two pyridine ring protons.

-

The proton at C6 will likely appear as a doublet, split by the adjacent fluorine atom at C5 (⁴J-H-F coupling).

-

The proton at C4 is expected to be a doublet of doublets, showing coupling to both the C5-fluorine (³J-H-F) and the C6-proton (⁴J-H-H).

-

The amine (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. A patent for the isomer 2-amino-3-fluoro-5-chloropyridine shows the amine protons as a singlet at 6.44 ppm in DMSO.[3]

-

-

¹³C NMR Spectroscopy: The spectrum should display five distinct signals for the carbon atoms of the pyridine ring, as they are all in unique chemical environments. The carbon atoms bonded to the electronegative F and Cl atoms (C5 and C2) will be significantly deshielded and show characteristic splitting due to C-F coupling.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal mass would be [M]⁺ at m/z 146 and [M+2]⁺ at m/z 148. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 147 and 149.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity.

Logical Synthesis Workflow

A common and logical approach to synthesizing this molecule involves the regioselective amination of a di-halogenated precursor. The fluorine atom at the C3 position in the precursor is highly activated towards nucleophilic aromatic substitution (SₙAr).

Caption: Plausible synthesis route via nucleophilic aromatic substitution.

Causality of the Synthesis: The chlorine atom at the C3 position of the precursor is more labile than the one at C2 due to the electronic influence of the adjacent nitrogen and the fluorine atom. Introducing an ammonia source under thermal conditions facilitates a selective SₙAr reaction at the C3 position to yield the desired product. A similar strategy is employed for related isomers, such as the synthesis of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine and ammonia water.[3]

Core Reactivity Profile

The molecule's value lies in its capacity for sequential, site-selective modifications.

-

C2-Cl Position: This site is the primary handle for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions. Its reactivity is lower than un-substituted 2-chloropyridine due to the adjacent electron-donating amine, often requiring more forcing conditions.

-

C3-NH₂ Position: The amino group is a potent nucleophile and can readily undergo acylation, sulfonylation, alkylation, or diazotization to introduce a wide array of functional groups.

-

Pyridine Ring: The ring itself can undergo further electrophilic substitution, although the existing substituents are deactivating, making such reactions challenging.

Caption: Key reactive sites and associated transformations.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most critical transformation for this building block in drug discovery, enabling the introduction of aryl or heteroaryl moieties.[4] The following is a field-proven, representative protocol adaptable for this substrate.

Objective: To synthesize a 2-aryl-5-fluoro-3-aminopyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., Dioxane/Water 4:1, or DME)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical as the Pd(0) active species is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture via syringe. The use of an aqueous co-solvent is often beneficial for the transmetalation step.[5]

-

Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Self-Validating System: The success of this protocol is validated at each stage. Complete consumption of the starting material is confirmed by chromatography. The final product's identity and purity are confirmed by NMR and MS, which should match the expected structure post-coupling.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aminopyridines are privileged scaffolds in medicinal chemistry. This compound serves as a vital starting material for targeted therapies, particularly protein kinase inhibitors.[6][7]

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the target kinase. The amino group of this molecule can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP. The C2 position, after a coupling reaction, serves as a vector to project a substituent into a nearby hydrophobic pocket, enhancing potency and selectivity.[8]

-

Bioisosteric Replacement: The fluorine atom at the C5 position is often introduced to block metabolic oxidation at that site, thereby improving the pharmacokinetic profile (e.g., half-life, oral bioavailability) of the final drug candidate.

-

Scaffold for Library Synthesis: Due to its versatile reactivity, this compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening against various biological targets.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, equipping scientists with the knowledge to effectively utilize this versatile building block in their research and development endeavors.

References

-

2-CHLORO-3-FLUORO-5-IODOPYRIDINE - Optional[13C NMR]. CSEARCH. Available from: [Link]

- Preparation method of 2-amino-3-fluoropyridine. Google Patents (CN105669539A).

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

- Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof. Google Patents (EP1626045A1).

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central (PMC), NIH. Available from: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]

-

Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available from: [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central (PMC), NIH. Available from: [Link]

-

2-aminothiazole as a novel kinase inhibitor template... PubMed. Available from: [Link]

-

2-Amino-5-chloro-3-fluoropyridine. Chongqing Chemdad Co., Ltd. Available from: [Link]

Sources

- 1. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyridin-3-amine: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-5-fluoropyridin-3-amine, a crucial building block in medicinal and materials science.[1] As a key intermediate, its efficient and scalable synthesis is of paramount importance for researchers and professionals in drug development. This document delves into the prevalent synthetic strategies, offering detailed experimental protocols, mechanistic explanations, and a comparative analysis of the methodologies. The primary focus will be on the most direct and industrially viable route, supplemented by a discussion of alternative approaches.

Introduction: The Significance of this compound

This compound, with its unique arrangement of substituents on the pyridine ring, presents a versatile scaffold for the synthesis of a wide array of complex molecules. The presence of chloro, fluoro, and amino groups at strategic positions allows for selective functionalization, making it an invaluable intermediate in the construction of biologically active compounds and functional materials.[1] The interplay of the electron-withdrawing halogen atoms and the electron-donating amino group significantly influences the reactivity of the pyridine core, offering multiple avenues for chemical modification. Its role as a key intermediate in the development of pharmaceuticals, including kinase inhibitors and other therapeutic agents, underscores the need for robust and well-characterized synthetic routes.

Primary Synthesis Pathway: Reduction of 2-Chloro-5-fluoro-3-nitropyridine

The most direct and widely employed method for the synthesis of this compound involves the reduction of the commercially available precursor, 2-chloro-5-fluoro-3-nitropyridine. This single-step transformation is highly efficient and scalable, making it the preferred route for both laboratory and industrial applications.

Reaction Scheme

Caption: Reduction of 2-Chloro-5-fluoro-3-nitropyridine.

Mechanistic Considerations

The reduction of the nitro group to an amine can be achieved through various established methods. The choice of reducing agent is critical and depends on factors such as cost, scalability, and functional group tolerance.

-

Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classical and cost-effective methods for nitro group reduction. The reaction proceeds via a series of single electron transfers from the metal surface to the nitro group, with the acid serving as a proton source. This method is generally robust and high-yielding.

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): This method offers a cleaner reaction profile, with water as the only byproduct. It involves the catalytic transfer of hydrogen to the nitro group on the surface of a heterogeneous catalyst, typically palladium on carbon. This approach is often preferred for its high efficiency and ease of product purification.

Detailed Experimental Protocol (Catalytic Hydrogenation)

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 2-chloro-5-fluoro-3-nitropyridine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-fluoro-3-nitropyridine | 176.52 | 10.0 g | 0.0566 |

| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |

| Methanol | 32.04 | 200 mL | - |

| Hydrogen Gas | 2.02 | As required | - |

Procedure:

-

To a 500 mL hydrogenation vessel, add 2-chloro-5-fluoro-3-nitropyridine (10.0 g, 0.0566 mol) and methanol (200 mL).

-

Carefully add 10% palladium on carbon (1.0 g) to the suspension.

-

Seal the vessel and connect it to a hydrogen source.

-

Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Expected Yield: >90%

Alternative Synthesis Strategies

While the reduction of the corresponding nitro compound is the most straightforward approach, alternative pathways starting from more readily available or differently functionalized pyridines are also conceivable, though often more complex.

Multi-step Synthesis from Halogenated Pyridines

One potential route involves the sequential introduction of the required functional groups onto a pyridine scaffold. For instance, starting from a di- or tri-halogenated pyridine, a combination of nucleophilic aromatic substitution (SNAr) reactions could be employed.

Caption: Hypothetical pathway from a dihalopyridine.

This approach is challenged by the need for regioselective amination. The relative reactivity of the halogen substituents at different positions on the pyridine ring would need to be carefully controlled. For example, in 5-bromo-2-chloro-3-fluoropyridine, catalytic amination can be directed to selectively substitute the bromide.[2] A similar selective amination would be required for a precursor like 2,3-dichloro-5-fluoropyridine.

Conclusion

The synthesis of this compound is most efficiently achieved through the reduction of 2-chloro-5-fluoro-3-nitropyridine. This method is characterized by its high yield, operational simplicity, and scalability. While alternative multi-step syntheses from other halogenated pyridines are theoretically possible, they often present significant challenges in terms of regioselectivity and overall efficiency. For researchers and drug development professionals requiring this key intermediate, the reduction pathway represents the gold standard in terms of both practicality and economic viability.

References

- Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-3-nitropyridine. Retrieved from [Link]

-

PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-3-amine (CAS: 884495-37-8): A Cornerstone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold

In the landscape of contemporary drug discovery and development, the strategic incorporation of halogenated heterocyclic scaffolds is a proven methodology for optimizing the pharmacological profile of therapeutic candidates. Among these, 2-Chloro-5-fluoropyridin-3-amine has emerged as a pivotal building block, prized for its versatile reactivity and its prevalence in the architecture of numerous biologically active molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the core properties, synthetic utility, and mechanistic significance of this compound, with a particular focus on its role in the synthesis of targeted kinase inhibitors.

The intrinsic value of this compound lies in the strategic placement of its functional groups: an amine, a chloro group, and a fluoro group. This trifecta of functionalities offers multiple, orthogonal handles for synthetic elaboration. The amine group serves as a nucleophile or a point for amide bond formation, the chloro atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a reactive site for palladium-catalyzed cross-coupling reactions, and the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug substance.[1] This guide will delve into the practical applications of this unique chemical entity, providing both the "how" and the "why" behind its use in the synthesis of cutting-edge therapeutics.

Core Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe utilization in any synthetic campaign. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 884495-37-8 | [2][3][4] |

| Molecular Formula | C₅H₄ClFN₂ | [2][3][4] |

| Molecular Weight | 146.55 g/mol | [2][3][4] |

| Appearance | Light yellow powder | [5] |

| Boiling Point | 250°C | [5] |

| Density | 1.449 g/cm³ | [5] |

| Flash Point | 105°C | [5] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [3][5] |

| Synonyms | 3-Amino-2-chloro-5-fluoropyridine, 2-Chloro-5-fluoro-3-pyridinamine | [2][3] |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.[6][7]

Application in Targeted Therapy: Synthesis of the BRAF V600E Inhibitor Vemurafenib

A prominent example showcasing the significance of this compound is its application as a key intermediate in the synthesis of Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAFV600E mutant kinase.[2][8] The BRAFV600E mutation is a driver in approximately 40-60% of melanomas and various other cancers.[9][10]

Mechanism of Action of Vemurafenib

Vemurafenib functions by targeting the ATP-binding site of the constitutively active BRAFV600E protein.[2][8] This competitive inhibition prevents the phosphorylation of MEK1/2, a downstream component of the mitogen-activated protein kinase (MAPK) signaling pathway. The subsequent inhibition of ERK1/2 phosphorylation leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAFV600E mutation.[2]

Caption: Vemurafenib inhibits the MAPK signaling pathway.

Synthetic Utility and Key Reactions

The reactivity of this compound is dominated by the chemistry of its three functional groups. The chloro group at the 2-position is activated towards nucleophilic substitution and is an ideal handle for palladium-catalyzed cross-coupling reactions. The amine at the 3-position can be acylated, alkylated, or used as a directing group.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for C-N and C-C bond formation, respectively, and are extensively used in pharmaceutical synthesis.[11][12][13] this compound is an excellent substrate for these reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. These are intended as a starting point, and optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 3-amino-5-fluoro-2-arylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard laboratory glassware, oven-dried

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the vial with an inert atmosphere three times.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent ratio).

-

Seal the vial and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Causality and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for activating the relatively unreactive C-Cl bond for oxidative addition to the palladium(0) center.[12] The use of a phosphate base and an aqueous solvent system is a common and robust condition for Suzuki couplings. Monitoring by TLC or LC-MS ensures the reaction is followed to completion, and the standard aqueous workup and chromatographic purification validate the identity and purity of the final product.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize an N-aryl-3-amino-2-chloro-5-fluoropyridine derivative.

Materials:

-

Aryl amine (1.0 equiv)

-

This compound (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Toluene, anhydrous

-

Standard laboratory glassware, oven-dried

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried, 2-necked flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

-

Add the aryl amine and this compound.

-

Heat the resulting mixture to reflux (approximately 110°C) for 6-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Trustworthiness: XPhos is another highly effective ligand for the Buchwald-Hartwig amination of aryl chlorides due to its steric bulk and electron-donating properties, which facilitate both oxidative addition and reductive elimination. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate its coordination to the palladium center.[14] The anhydrous conditions are critical as water can interfere with the catalytic cycle. The self-validating system is ensured through rigorous monitoring and standard purification techniques.

Conclusion

This compound is a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of reactive sites provides a versatile platform for the construction of complex, biologically active molecules. As demonstrated by its role in the synthesis of the targeted cancer therapeutic Vemurafenib, this compound is not merely a chemical intermediate but a key enabler of innovation in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their own drug discovery and development endeavors.

References

-

CAS No. 884495-37-8, 3-AMINO-2-CHLORO-5-FLUOROPYRIDINE. 001CHEMICAL. [Link]

-

884495-37-8| Chemical Name : this compound. Pharmaffiliates. [Link]

-

Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]

-

Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

This compound | C5H4ClFN2. PubChem. [Link]

-

Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research. PMC - NIH. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]

-

Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... ResearchGate. [Link]

-

Suzuki coupling. Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Rapid, Microwave-Assisted Organic Synthesis of Selective (V600E)BRAF Inhibitors for Preclinical Cancer Research. | Manning Lab [vumc.org]

- 4. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. preprints.org [preprints.org]

- 10. mdpi.com [mdpi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluoropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Chloro-5-fluoropyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural features, including the chloro, fluoro, and amino functional groups on a pyridine scaffold, make it a valuable building block for the synthesis of novel bioactive molecules.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its downstream products. This guide provides a detailed overview of the expected spectroscopic data for this compound, grounded in established analytical principles and methodologies. While direct experimental spectra for this specific compound are not widely published, this guide will leverage data from closely related analogs and foundational spectroscopic theory to provide a robust predictive analysis.

Molecular Structure and Key Identifiers

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 884495-37-8 | [2] |

| Molecular Formula | C₅H₄ClFN₂ | [2] |

| Molecular Weight | 146.55 g/mol | [2] |

| Canonical SMILES | C1=C(C=NC(=C1N)Cl)F | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | Doublet of doublets (dd) | 1H | H-6 | The proton at position 6 is coupled to both the fluorine at position 5 and the proton at position 4 (meta coupling). |

| ~7.0 | Doublet of doublets (dd) | 1H | H-4 | The proton at position 4 is coupled to the fluorine at position 5 and the proton at position 6 (meta coupling). |

| ~4.0 | Broad singlet (br s) | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D₂O. |

Causality in Experimental Design:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.[4]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[5]

-

Field Strength: A 300 MHz or higher field strength spectrometer is recommended to achieve good signal dispersion and resolution of coupling patterns.[4]

Experimental Protocol for ¹H NMR Spectroscopy [6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz (or higher) spectrometer.

-

Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase the spectrum and integrate the signals.

¹³C NMR (Carbon-13) Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~155 (d) | Large (¹JCF ≈ 230-250) | C-5 | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly downfield due to the electronegativity of fluorine. | | ~140 (d) | Small (³JCF ≈ 3-5) | C-3 | The carbon bearing the amino group will be coupled to the fluorine through three bonds. | | ~138 (s) | - | C-2 | The carbon attached to chlorine will be downfield. | | ~125 (d) | Small (²JCF ≈ 20-25) | C-6 | This carbon is coupled to the fluorine through two bonds. | | ~115 (d) | Small (²JCF ≈ 15-20) | C-4 | This carbon is also coupled to the fluorine through two bonds. |

Causality in Experimental Design:

-

Proton Decoupling: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon, which also provides a significant signal enhancement through the Nuclear Overhauser Effect (NOE).

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the protonated carbons.[3]

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and formula.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment | Rationale |

| 146/148 | High | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). |

| 111/113 | Moderate | [M-Cl]⁺ or [M-HCN]⁺ | Fragmentation through the loss of a chlorine radical or hydrogen cyanide is a common pathway for chloro-pyridines. |

Causality in Experimental Design:

-

Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that provides valuable fragmentation patterns for structural elucidation of small organic molecules.[7] A standard electron energy of 70 eV is used to ensure reproducible fragmentation and allow for comparison with library spectra.[7][8]

-

High-Resolution MS (HRMS): For an unambiguous molecular formula determination, high-resolution mass spectrometry is essential. It can measure the m/z value to several decimal places, allowing for the calculation of the elemental composition. For C₅H₄³⁵ClFN₂, the exact mass is 146.0047.[2]

Experimental Protocol for Electron Ionization Mass Spectrometry [8]

-

Sample Introduction: Introduce a small amount of the solid sample (microgram to milligram range) via a direct insertion probe.

-

Volatilization: Gently heat the probe to volatilize the sample into the ion source under high vacuum.

-

Ionization: Bombard the gaseous molecules with a 70 eV electron beam.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450-3300 | Medium, two bands | N-H stretch | The asymmetric and symmetric stretching of the primary amine (-NH₂) group typically appear as two distinct bands in this region. |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the pyridine ring. |

| ~1620 | Strong | N-H bend (scissoring) | The scissoring vibration of the primary amine. |

| 1600-1450 | Medium-Strong | C=C and C=N ring stretch | Vibrations associated with the aromatic pyridine ring. |

| 1250-1000 | Strong | C-F stretch | The C-F stretching vibration typically results in a strong absorption band in this region. |

| 850-750 | Strong | C-Cl stretch | The C-Cl stretch appears in the fingerprint region. |

Causality in Experimental Design:

-

Sample Preparation: For solid samples, the KBr pellet method is a standard technique.[9] The sample is finely ground with potassium bromide powder and pressed into a transparent disk.[9] This minimizes light scattering and produces a high-quality spectrum.[9] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.[10]

-

Background Correction: A background spectrum of the pure KBr pellet (or the empty ATR crystal) must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the matrix material.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method) [10]

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Background Scan: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum.

-

Sample Scan: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Analysis Logic

Caption: Logical flow from compound to structure confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and FT-IR techniques, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle: NMR defines the carbon-hydrogen framework and connectivity, MS confirms the molecular weight and elemental composition, and FT-IR identifies the key functional groups. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available from: [Link]

-

University of Illinois, School of Chemical Sciences. Electron Ionization. Available from: [Link]

-

Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Available from: [Link]

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Available from: [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. Available from: [Link]

-

Unknown. Sample preparation for FT-IR. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

Wikipedia. Electron ionization. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Michigan State University, Department of Chemistry. NMR Spectroscopy. Available from: [Link]

-

Scribd. 1H-NMR Organic Structure Guide. Available from: [Link]

-

CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Available from: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Available from: [Link]

-

Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. japsonline.com [japsonline.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 10. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to 2-Chloro-5-fluoropyridin-3-amine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction

2-Chloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a nucleophilic amine, a reactive chlorine atom amenable to cross-coupling reactions, and a fluorine atom for metabolic stability and binding interactions, makes it a highly versatile scaffold. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and drug development professionals.

Nomenclature and Structural Analysis

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

-

IUPAC Name: this compound[1]

-

CAS Number: 884495-37-8[1]

-

Molecular Formula: C₅H₄ClFN₂[1]

-

Canonical SMILES: C1=C(C=NC(=C1N)Cl)F[1]

-

InChIKey: MSCZFRUXABFTJN-UHFFFAOYSA-N[1]

Structure:

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The data below is aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 146.55 g/mol | PubChem[1] |

| Appearance | Beige powder | Ossila[2] |

| Melting Point | 91 °C – 95 °C | Ossila[2] |

| LogP (Predicted) | 1.2 | PubChem[1] |

| pKa (Predicted) | Basic: 2.5, Acidic: 13.5 | ChemAxon |

Synthesis and Manufacturing

The synthesis of this compound often involves a multi-step process starting from commercially available pyridine derivatives. A common strategic approach involves the controlled halogenation and amination of a suitable pyridine core. One plausible synthetic route begins with the ammonification of a di-halogenated precursor like 2,3-difluoro-5-chloropyridine.

The causality behind this choice is the regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyridine ring. The positions ortho and para to the ring nitrogen are electron-deficient and thus activated for nucleophilic attack. The fluorine atom at the 2-position is a better leaving group than the chlorine atom, but the reaction with ammonia can be directed to the 3-position under controlled conditions, followed by subsequent manipulations if necessary. A patent describes the reaction of 2,3-difluoro-5-chloropyridine with ammonia water to produce the related 2-amino-3-fluoro-5-chloropyridine, highlighting the feasibility of such ammonification reactions[3].

Diagram: Generalized Synthetic Workflow

Caption: A conceptual workflow for synthesizing substituted aminopyridines.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key functional groups:

-

Amino Group (-NH₂): This group is a potent nucleophile and a directing group. It can undergo acylation, alkylation, and diazotization reactions. Furthermore, it serves as a coordination site for metal catalysts, which is relevant in organometallic chemistry[2].

-

Chloro Group (-Cl): The chlorine atom at the 2-position is activated towards nucleophilic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis[4]. The electron-withdrawing nature of the adjacent ring nitrogen enhances the electrophilicity of this position.

-

Fluoro Group (-F): The fluorine atom at the 5-position is generally unreactive towards nucleophilic substitution. Its primary role is to modulate the electronic properties of the ring and to block a potential site of metabolic oxidation (a common strategy in drug design to improve pharmacokinetic profiles).

Applications in Drug Discovery and Development

This scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. Its utility lies in its ability to present key pharmacophoric features in a well-defined three-dimensional space.

-

Kinase Inhibitors: Many kinase inhibitors target the ATP-binding pocket. The substituted pyridine core can form crucial hydrogen bonds with the hinge region of the kinase. For example, aminopyridine derivatives are used as inhibitors of cyclin-dependent kinases (CDK) for cancer treatments[2].

-

Metabolic Disease Modulators: The molecule serves as a building block for agents targeting metabolic pathways. For instance, it has been used in the synthesis of disruptors of the glucokinase-glucokinase regulatory protein interaction, which is a target for treating type II diabetes mellitus[2].

-

Agrochemicals: Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of advanced agrochemicals, such as selective herbicides and pesticides, where the specific substitution pattern contributes to biological activity and environmental stability[4][5].

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction, a widely used method for forming C-C bonds, demonstrating the utility of the chloro-substituent. This protocol is illustrative and must be adapted and optimized for specific substrates and scales.

Objective: To synthesize 2-(4-methoxyphenyl)-5-fluoropyridin-3-amine.

Materials:

-

This compound

-

(4-methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq). Add this catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, v/v). The mixture should be stirred to ensure homogeneity.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-fluoropyridin-3-amine.

Diagram: Experimental Workflow for Suzuki Coupling

Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as hazardous.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44754868, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12919757, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from [Link]

- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Research in Pharmaceutical and Nano Sciences.

- Google Patents (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Amerigo Scientific (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%). Retrieved from [Link]

-

precisionFDA (n.d.). 2-AMINO-3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. volochem.com [volochem.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyridin-3-amine: Starting Materials and Strategic Execution

Abstract

2-Chloro-5-fluoropyridin-3-amine is a highly valuable heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring a nucleophilic amino group flanked by a chloro-substituent and further influenced by a distal fluoro group, makes it a critical intermediate for constructing complex molecular architectures with significant biological activity. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the selection of starting materials and the underlying chemical principles that govern the choice of reaction pathways. We will dissect the most reliable and industrially scalable route involving the reduction of a nitro-pyridine precursor and explore alternative approaches via nucleophilic aromatic substitution, offering field-proven insights into the causality behind experimental design and protocol execution.

Strategic Overview: The Primacy of Regiochemical Control

The synthesis of polysubstituted aromatic systems is fundamentally a challenge of regiochemical control. In the case of this compound, the precise arrangement of the amine, chlorine, and fluorine substituents is paramount to its function as a synthon. A flawed synthetic design can lead to isomeric impurities that are difficult and costly to separate, compromising the yield and purity of the final active pharmaceutical ingredient (API) or agrochemical.

Therefore, the most robust synthetic strategies are those where the final substitution pattern is established early and unambiguously. This principle guides our primary focus toward a pathway that builds the molecule from a precursor where the chloro, fluoro, and a masked amino group (as a nitro group) are already in their desired positions.

Primary Synthetic Pathway: Synthesis via 2-Chloro-5-fluoro-3-nitropyridine

The most direct and reliable route to this compound proceeds through the synthesis and subsequent reduction of the intermediate, 2-Chloro-5-fluoro-3-nitropyridine . This strategy is favored for its excellent control over isomer formation. The nitro group serves as a stable and effective precursor to the desired 3-amino functionality.

Logical Flow of the Nitro-Reduction Pathway

Caption: The primary two-step synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate, 2-Chloro-5-fluoro-3-nitropyridine

The synthesis of this critical intermediate is a cornerstone of the entire process. While various methods exist for constructing substituted nitropyridines[1][2], a common approach involves the direct nitration of a suitable precursor.

Starting Material: 2-Chloro-5-fluoropyridine

Rationale for Choice: This starting material already possesses the required chloro and fluoro substituents at the C2 and C5 positions, respectively. The subsequent electrophilic nitration is directed by the existing substituents. The pyridine nitrogen is deactivating, as are the halogens, but the nitration typically proceeds to the available C3 position.

Experimental Protocol: Nitration of 2-Chloro-5-fluoropyridine (Note: This is a representative protocol and requires optimization and safety assessment before execution.)

-

Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, ~5 molar equivalents).

-

Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.

-

Substrate Addition: Slowly add 2-chloro-5-fluoropyridine (1.0 molar equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

-

Nitrating Mixture Preparation: In a separate vessel, carefully prepare a nitrating mixture by adding fuming nitric acid (~1.1 molar equivalents) to concentrated sulfuric acid (~2 molar equivalents) at 0-5 °C.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the pyridine substrate over 1-2 hours. The internal temperature must be strictly maintained between 0-10 °C to minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Work-up: The resulting slurry is neutralized with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7. The precipitated solid product, 2-chloro-5-fluoro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Reduction of 2-Chloro-5-fluoro-3-nitropyridine

The reduction of an aromatic nitro group is a classic and highly efficient transformation. Several methods are applicable, but for substrates containing sensitive halogen substituents, metal/acid combinations or catalytic hydrogenation are preferred. Stannous chloride (SnCl₂) in an acidic medium is particularly reliable and selective for this purpose.[3][4]

Rationale for Method: The SnCl₂/HCl system is highly effective for nitro group reduction and is tolerant of aryl chlorides and fluorides, preventing undesirable dehalogenation that can occur under more aggressive reducing conditions.[4][5] The work-up, while requiring careful pH control to manage tin salt precipitation, is well-established.[6][7]

Experimental Protocol: SnCl₂ Reduction

-

Reactor Setup: Charge a reactor with 2-chloro-5-fluoro-3-nitropyridine (1.0 molar equivalent) and a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 molar equivalents) to the mixture.

-

Acidification & Reflux: Add concentrated hydrochloric acid (~4-5 molar equivalents) and heat the mixture to reflux (typically 70-80 °C).

-

Reaction Monitoring: Maintain the reflux with vigorous stirring for 2-6 hours. The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a vigorously stirred solution of a strong base, such as 20-40% aqueous NaOH, maintaining the temperature below 25 °C with an ice bath. Adjust the pH to >12 to dissolve the tin hydroxides as sodium stannate.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography.

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves the direct amination of a di-halogenated pyridine precursor. This approach can be more atom-economical if a suitable starting material is readily available. However, it presents a significant regioselectivity challenge.

Starting Material Candidate: 2,3-Dichloro-5-fluoropyridine

The Regioselectivity Problem: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions most activated for attack are C2, C4, and C6. In 2,3-dichloro-5-fluoropyridine, both the C2 and C3 positions bear a leaving group (Cl). The C2 position is inherently more activated electronically than the C3 position. Therefore, direct amination with a simple nitrogen nucleophile like ammonia would be expected to yield the undesired 2-amino-3-chloro-5-fluoropyridine isomer as the major product.

Caption: The regioselectivity challenge in the direct amination approach.

Overcoming the Challenge: Achieving selective amination at the C3 position would require advanced synthetic strategies, such as:

-

Directed Ortho-Metalation: Using a directing group to facilitate metalation at the C4 position, followed by introduction of an amino surrogate.

-

Catalyst Control: Employing specialized palladium or copper catalysts with ligands designed to favor substitution at the less-activated C3 position, though this remains a non-trivial synthetic hurdle.

-

Multi-step Approach: Starting with a material like 2,3-difluoro-5-chloropyridine, where the higher reactivity of fluorine towards amination at C2 could be exploited first, followed by subsequent chemical manipulations. A relevant patent describes the reaction of 2,3-difluoro-5-chloropyridine with ammonia water to achieve amination, primarily at the C2 position.[8]

Due to these complexities, the direct amination of 2,3-dichloro-5-fluoropyridine is generally considered a less viable route for the large-scale, high-purity production of this compound compared to the nitro-reduction pathway.

Comparative Analysis of Synthetic Routes

| Feature | Pathway 1: Nitro-Reduction | Pathway 2: Direct Amination (SNAr) |

| Starting Material | 2-Chloro-5-fluoropyridine | 2,3-Dichloro-5-fluoropyridine |

| Number of Steps | 2 (Nitration, Reduction) | 1 (Amination) |

| Regiocontrol | Excellent: The amino group position is fixed by the nitro group. | Poor: Prone to formation of isomeric impurities. |

| Scalability | High: Utilizes well-understood, scalable reactions. | Low to Moderate: Regiocontrol is difficult to maintain on a large scale. |

| Key Challenges | Handling of nitrating agents (corrosive, exothermic). | Achieving high selectivity for the desired C3 amination product. |

| Overall Viability | High: Preferred industrial and laboratory route. | Low: Primarily of academic interest without a novel catalytic system. |

Conclusion

For researchers and drug development professionals, the synthesis of this compound is most reliably achieved through a two-step process commencing with the nitration of 2-chloro-5-fluoropyridine, followed by the reduction of the resulting 2-chloro-5-fluoro-3-nitropyridine intermediate. This pathway, while involving an additional step compared to a theoretical direct amination, provides unparalleled control over regiochemistry, ensuring high purity of the final product. The use of stannous chloride for the reduction step offers a robust and selective method that is compatible with the halogen substituents. While alternative routes via nucleophilic aromatic substitution are conceptually simpler, they are hampered by significant and unresolved challenges in regioselectivity, making them less practical for reliable synthesis. The strategic choice of the nitro-reduction pathway represents a classic example of prioritizing precision and purity over a potentially shorter but less controllable synthetic route.

References

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine.

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

- WO 98/00427 - PROCESS FOR THE PRODUCTION OF 8-CHLORO-6-(2-FLUOROPHENYL)-1-METHYL-4H-IMIDAZO[1,5-A]BENZODIAZEPINE.

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor 5-Flourouracil. Journal of Applied Pharmaceutical Science. [Link]

- CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

This compound. PubChem. [Link]

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. [Link]

- US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

Sources

- 1. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. scispace.com [scispace.com]

- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 7. reddit.com [reddit.com]

- 8. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

Reactivity of 2-Chloro-5-fluoropyridin-3-amine functional groups

An In-depth Technical Guide to the Functional Group Reactivity of 2-Chloro-5-fluoropyridin-3-amine

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the three distinct functional groups—an amine, a chloro substituent, and a fluoro substituent—each offering a unique handle for chemical modification. The strategic functionalization of this scaffold depends critically on understanding the inherent and tunable reactivity of each group. This guide provides a comprehensive analysis of the electronic properties and reaction selectivity of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals to enable precise and efficient molecular design.

Core Principles: Electronic Architecture and Predicted Reactivity

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the electronic nature of its substituents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing via induction and resonance, rendering the ring carbons (particularly at the 2, 4, and 6 positions) electrophilic and susceptible to nucleophilic attack.

-

Amino Group (-NH₂ at C3): This group is a strong resonance donor and a weak inductive withdrawer. Its primary effect is to donate electron density to the ring, particularly at the ortho (C2, C4) and para (C6) positions.

-

Chloro Group (-Cl at C2): Halogens are inductively electron-withdrawing but act as weak resonance donors. For chlorine, the inductive effect dominates, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution.

-

Fluoro Group (-F at C5): Fluorine is the most electronegative element, exhibiting a very strong inductive electron-withdrawing effect and a very weak resonance-donating effect.

The combination of these effects creates a unique electronic landscape. The C2 and C6 positions are the most electron-deficient due to the influence of the ring nitrogen. The C2 position is further activated by the inductive pull of the chlorine atom, making it a prime target for nucleophilic attack and the logical site for oxidative addition in cross-coupling reactions.

Caption: Electronic influences on the this compound ring.

Reactivity Profile of Functional Groups

The Amino Group: A Versatile Nucleophile and Directing Group

The primary amine at the C3 position is a versatile functional handle.

-

Basicity and Metal Coordination: The exocyclic amine and the pyridine ring nitrogen can act as ligands, coordinating with metal centers. For instance, it readily forms complexes with copper(II), which have been studied for their magnetic properties.[1]

-

Diazotization: The transformation of the amino group into a diazonium salt (-N₂⁺) is a cornerstone of aromatic chemistry, enabling its replacement with a wide array of other substituents (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.[3][4][5] This provides a powerful, albeit sometimes harsh, method for diversification.

-

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides. This is frequently employed as a protecting group strategy to moderate the amine's reactivity or as a key step in building more complex molecular architectures.

The Halogens: Orthogonal Handles for Substitution and Coupling

The chloro and fluoro substituents are the primary sites for C-C, C-N, and C-O bond formation, but their reactivity differs significantly depending on the reaction mechanism.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are characteristic of electron-deficient aromatic systems.[6] The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[7][8]

-

Regioselectivity (C2-Cl vs. C5-F): The position of substitution is paramount. The C2-position is strongly activated towards nucleophilic attack by the adjacent ring nitrogen. The C5-position is meta to the nitrogen and is therefore significantly less activated. Consequently, SNAr reactions will overwhelmingly favor substitution at the C2-chloro position.

-

Leaving Group Ability (Cl vs. F): In SNAr on electron-poor rings, fluoride is often a better leaving group than chloride.[9][10] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the powerful inductive electron-withdrawing effect of fluorine, making the attached carbon more electrophilic.[10] However, in this specific molecule, the positional activation at C2 far outweighs the intrinsic leaving group ability, making the C2-Cl the reactive site. Selective substitution of a fluoro group can be achieved under certain SNAr conditions if other positions are less reactive.[11]

Caption: Generalized workflow for SNAr at the C2-position.

B. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug discovery and rely on a different mechanistic paradigm: the oxidative addition of an aryl halide to a low-valent palladium catalyst.

-

Reactivity Order: The ease of oxidative addition for halogens is generally I > Br > Cl >> F . The carbon-fluorine bond is exceptionally strong and typically does not react under standard cross-coupling conditions.

-

Selective Functionalization: This difference in reactivity provides a powerful and orthogonal tool for selective synthesis. The C2-chloro group can be selectively targeted in reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), leaving the C5-fluoro group untouched.[12][13][14] This allows for the precise installation of aryl, heteroaryl, or amino substituents at the 2-position.

| Reaction Type | Target Group | Mechanistic Principle | Typical Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | C2-Chloro | Addition-Elimination (stabilized anion) | Replacement of -Cl with N, O, S nucleophiles. |